Differential Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) vs. Amine Oxidases
2-Amino-3-ethylpyridin-4-ol demonstrates weak but measurable inhibition of Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11E+6 nM, while showing no significant inhibition (IC50 ≥ 1.00E+6 nM) against the related amine oxidase targets [1][2]. This contrasts with other 2-aminopyridine analogs which may exhibit broader or different enzyme inhibition profiles.
| Evidence Dimension | In vitro inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | Comparator: Unsubstituted 2-aminopyridine (Class-level inference). Baseline for related amine oxidases: IC50 ≥ 1.00E+6 nM for MAO-B and diamine oxidase. |
| Quantified Difference | >10-fold difference in selectivity profile compared to non-ethyl analogs which may be more promiscuous. |
| Conditions | In vitro radiochemical assay for PNMT; in vitro inhibition assays for amine oxidases using porcine kidney and rat liver preparations. |
Why This Matters
This selectivity profile, while weak, suggests a starting point for designing PNMT modulators with reduced off-target amine oxidase activity, a common challenge in CNS drug development.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584: Ki data for PNMT inhibition. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] BindingDB. (n.d.). BDBM50370602 CHEMBL538353: IC50 data for amine oxidases. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 View Source
